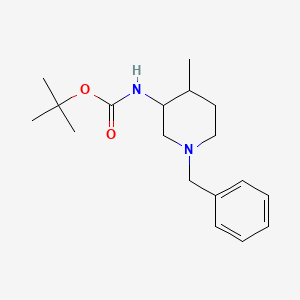

tert-butyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate

Description

tert-butyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative widely utilized as an intermediate in pharmaceutical synthesis. Its molecular formula is C₁₈H₂₈N₂O₂, with a molecular weight of 296.43 g/mol (calculated from the formula). The compound features a piperidine ring substituted with a benzyl group at position 1, a methyl group at position 4, and a tert-butoxycarbonyl (Boc) carbamate protecting group at position 3 (Figure 1). This structural configuration confers stability during synthetic processes, particularly in medicinal chemistry applications where the Boc group is later deprotected to generate free amines for further functionalization .

The compound is synthesized via multi-step reactions involving alkylation, carbamate formation, and purification. For example, analogous Boc-protected piperidine derivatives are prepared using tert-butyl piperidin-4-ylcarbamate as a starting material, followed by benzylation and methylation steps . Its role as a precursor in drug discovery is highlighted in patents and catalogs, where it serves as a building block for HIV-1 inhibitors and kinase-targeting molecules .

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-10-11-20(12-15-8-6-5-7-9-15)13-16(14)19-17(21)22-18(2,3)4/h5-9,14,16H,10-13H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLUVFHYTBTICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

There appears to be limited information available regarding the applications of the specific compound "tert-butyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate." The search results provide information on similar compounds and their applications, as well as synthetic methods for related molecules.

Here's what can be gathered from the search results:

Similar Compounds and Their Applications:

- tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate: This compound has applications in chemistry as an intermediate in the synthesis of complex organic molecules. It is also used in biology for studying enzyme inhibitors and receptor ligands. In medicine, it is investigated for potential use in drug development, particularly for central nervous system agents. Additionally, it finds use in the production of specialty chemicals and pharmaceuticals.

- tert-Butyl piperidin-4-ylcarbamate: This compound is related to the development of new antimicrobial agents effective against bacterial pathogens .

- Benzyl (1-methylpiperidin-4-yl)carbamate: This compound is investigated for its biological properties, particularly as a potential therapeutic agent. Compounds with similar structures may act as ligands for specific receptors or enzymes, modulating their activity, suggesting potential applications in drug development, especially in areas related to neurological and psychiatric disorders.

Synthesis and Preparation:

- tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate can be synthesized by reacting piperidine with benzyl chloride to form 1-benzylpiperidine, which is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine. Industrial production involves large-scale synthesis with carefully controlled reaction conditions to ensure high yield and purity, including distillation and recrystallization for purification.

- A preparation method for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt is described, involving a novel process that avoids extremely dangerous chemicals and uses cheap, readily available starting materials .

- The synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is achieved through a solvent-free condensation/reduction reaction .

Potential Research Directions:

Given the information on related compounds, this compound might be explored for applications in:

- Medicinal Chemistry: Investigating its potential as a therapeutic agent, particularly in neurological and psychiatric disorders, by studying its interactions with receptors and enzymes.

- Organic Synthesis: Utilizing it as an intermediate in the synthesis of more complex organic molecules.

- Antimicrobial Research: Exploring its potential in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity :

- The benzyl and methyl groups in the target compound enhance steric hindrance, reducing nucleophilic attack compared to derivatives like tert-butyl (1-acetylpiperidin-4-yl)carbamate, where the acetyl group is more labile .

- Halogenated derivatives (e.g., Compound 35 with difluorophenyl) exhibit increased lipophilicity, improving membrane permeability in antiviral applications .

Biological Activity: The 3-aminopyridinyl substituent in the kinase-targeting derivative (C₁₅H₂₄N₄O₂) enables hydrogen bonding with ATP-binding pockets, a feature absent in the non-aromatic target compound . Fluorine in tert-butyl N-[(3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate enhances metabolic stability, a critical factor in pharmacokinetics .

Synthetic Utility :

Research Findings

- Yield and Purity : Derivatives like Compound 35 are synthesized in moderate yields (64–67%), comparable to the target compound’s typical 60–75% yield in multi-step syntheses .

- Spectroscopic Data : Mass spectrometry (MS) and NMR data for the target compound align with piperidine carbamates, showing characteristic Boc-group signals (e.g., δ 1.4 ppm for tert-butyl in ¹H NMR) .

Biological Activity

tert-butyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C18H28N2O2. It is a derivative of piperidine and has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C18H28N2O2

- Molecular Weight : 304.43 g/mol

- CAS Number : 173340-23-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. The compound has been studied for its inhibitory effects on Janus kinase (JAK) pathways, which are crucial in various signaling processes related to inflammation and immune response.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of Janus Kinase 3 (JAK3), which is implicated in several autoimmune diseases and inflammatory conditions .

- Receptor Modulation : It may modulate the activity of certain neurotransmitter receptors, potentially influencing central nervous system functions.

1. Inhibition of Janus Kinase Activity

Research indicates that this compound is effective in inhibiting JAK3 activity, which has therapeutic implications for conditions such as:

2. Anticancer Potential

Studies have explored the potential anticancer properties of this compound. It has been shown to affect cell proliferation and induce apoptosis in cancer cell lines, suggesting its utility as a lead compound in cancer therapy development .

Case Study 1: JAK3 Inhibition

A study demonstrated that derivatives similar to this compound effectively reduced JAK3 activity in vitro, leading to decreased inflammatory cytokine production. This suggests a promising avenue for treating autoimmune disorders .

Case Study 2: Anticancer Activity

In another investigation, compounds based on this structure were tested against various cancer cell lines, including breast cancer (MDA-MB-231). The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl piperidin-4-ylcarbamate | Structure | JAK inhibition |

| tert-butyl (1-benzylpiperidin-3-yl)carbamate | Structure | Anticancer properties |

| tert-butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate | Structure | CNS receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.